2-Hydroxy-2-methylpropanal

説明

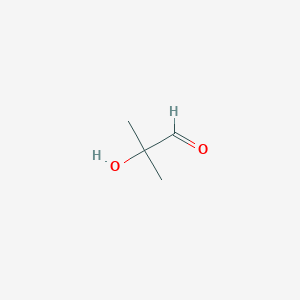

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(2,6)3-5/h3,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVAGBIANFAIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174929 | |

| Record name | 2-Hydroxy-2-methylpropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20818-81-9 | |

| Record name | 2-Hydroxy-2-methylpropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20818-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-methylpropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020818819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-methylpropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Hydroxy 2 Methylpropanal

Classical Synthetic Routes to 2-Hydroxy-2-methylpropanal

Traditional methods for synthesizing this compound rely on well-established organic reactions, which can be broadly categorized into direct approaches and multi-step preparations.

Direct Synthetic Approaches

Direct synthetic routes aim to introduce the hydroxyl group onto the α-carbon of a propanal backbone in a minimal number of steps. One of the most fundamental reactions in this category is the aldol (B89426) condensation. Aldehydes possessing at least one α-hydrogen can react in the presence of a catalyst, such as a dilute alkali, to form β-hydroxy aldehydes. ncert.nic.in A variation of this, the crossed aldol reaction, can be envisioned for the synthesis of related hydroxy aldehydes. For instance, the reaction between propanal and methanal (formaldehyde) in the presence of potassium hydroxide (B78521) can yield 3-hydroxy-2-methylpropanal (B3052098). chegg.com

Another direct pathway involves the oxidation of isobutyraldehyde (B47883) (2-methylpropanal). molbase.com This approach directly functionalizes the tertiary carbon atom, converting the C-H bond to a C-OH bond to yield the target molecule.

Multi-step Preparations Involving Precursors

More complex syntheses involve the transformation of precursor molecules that already contain a significant portion of the required carbon skeleton and functionality. These multi-step routes offer greater control over the final structure and stereochemistry.

A notable example is the synthesis of this compound from pyruvic aldehyde dimethyl acetal (B89532). chemicalbook.com This method utilizes a precursor to prepare the target compound, highlighting a strategic approach where a protected aldehyde is manipulated before final conversion. Another multi-step strategy involves the synthesis of a halogenated intermediate, such as 2-bromo-2-methyl propanal, which can then be converted to the desired hydroxy aldehyde. google.com Such routes often involve initial reactions to build the carbon framework, followed by a series of functional group interconversions. For example, a synthesis could start from 2-hydroxy propanal, which is first brominated and then methylated to achieve the desired substitution pattern. google.com

Chemoenzymatic methods also represent a powerful multi-step approach. Although often aimed at producing chiral molecules, the underlying strategies are relevant. For instance, a biocatalytic aldol addition of propanal to formaldehyde (B43269), followed by enzymatic oxidation, is used to produce 3-hydroxyisobutyric acid via the 3-hydroxy-2-methylpropanal intermediate. researchgate.net This demonstrates the use of biological catalysts in a sequential process to build and modify the molecular structure.

Table 1: Overview of Classical Synthetic Approaches

| Method Type | Starting Material(s) | Key Transformation | Example Product/Intermediate |

|---|---|---|---|

| Direct Approach | Isobutyraldehyde | α-carbon oxidation/hydroxylation | This compound molbase.com |

| Multi-step Preparation | Pyruvic Aldehyde Dimethyl Acetal | Conversion of a protected precursor | This compound chemicalbook.com |

| Multi-step Preparation | 2-Hydroxy propanal, Methyl iodide | Bromination followed by methylation | 2-Bromo-2-methyl propanal google.com |

| Chemoenzymatic (Multi-step) | Propanal, Formaldehyde | Aldolase-catalyzed addition | 3-Hydroxy-2-methylpropanal researchgate.net |

Modern and Sustainable Synthetic Approaches for this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For the synthesis of this compound and related compounds, catalytic approaches are at the forefront of this evolution.

Catalytic Synthesis of this compound

Catalytic methods offer the potential for higher yields, reduced waste, and milder reaction conditions compared to classical stoichiometric reactions. Both homogeneous and heterogeneous catalysis have been explored for the synthesis of hydroxy aldehydes.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically dissolved in a solvent. wikipedia.org This allows for high catalyst activity and selectivity. Hydroformylation, or the oxo process, is a large-scale industrial example of homogeneous catalysis that converts alkenes into aldehydes using catalysts like rhodium or cobalt complexes. wikipedia.org

Palladium(II)-catalyzed oxidation of olefins is another powerful homogeneous method. For example, a route has been developed to synthesize the dimethyl acetal of 3-hydroxy-2-methylpropanal by reacting methacryloyl derivatives with methanol (B129727) in the presence of a Pd(II) catalyst. rug.nl This reaction proceeds through a trans-oxypalladation and a stereoselective 1,2-hydride migration. rug.nl While producing an isomer and a protected form of the target, this demonstrates the potential of homogeneous palladium catalysis for creating hydroxylated aldehydes. Directed hydrogenation using cationic rhodium complexes is another sophisticated homogeneous technique used to synthesize related β-hydroxy esters with high stereoselectivity. orgsyn.org

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which simplifies catalyst recovery and recycling. A prominent sustainable approach is the use of biocatalysis. Whole cells of microorganisms, such as Gluconobacter oxydans, can be used as catalysts for the oxidative biotransformation of diols. rsc.orgrsc.org In a notable example, these cells, containing alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes, convert 2-methyl-1,3-propanediol (B1210203) into 3-hydroxy-2-methylpropionic acid through the intermediate 3-hydroxy-2-methylpropanal. rsc.orgrsc.org This bioconversion can achieve high substrate conversion (95–100%) and selectivity under mild conditions (pH 6–7.5, 25–30 °C). rsc.orgrsc.org

Following biotransformation, solid acid catalysts can be employed. For instance, the dehydration of the resulting 3-hydroxy-2-methylpropionic acid to methacrylic acid can be achieved with high yield using a titanium dioxide (TiO₂) catalyst at 210 °C. rsc.orgrsc.org Modern research also focuses on creating semi-heterogeneous catalysts by immobilizing traditional homogeneous catalysts onto solid supports like nanoparticles, combining the high activity of the former with the ease of separation of the latter. uni-regensburg.de

Table 2: Examples of Catalytic Synthesis for Hydroxy Aldehydes and Related Compounds

| Catalyst Type | Catalyst/System | Substrate | Product | Key Finding |

|---|---|---|---|---|

| Homogeneous | Pd(II) complex | Methacryloyl derivatives, Methanol | 3-Hydroxy-2-methylpropanal dimethyl acetal | Opens a new route to chiral hydroxy aldehyde acetals. rug.nl |

| Homogeneous | Cationic Rhodium complex | 2-(1'-hydroxyalkyl)acrylates | β-hydroxy esters | Demonstrates highly stereoselective directed hydrogenation. orgsyn.org |

| Heterogeneous (Biocatalysis) | Whole cells of Gluconobacter oxydans | 2-methyl-1,3-propanediol | 3-Hydroxy-2-methylpropanal (intermediate) | Achieves 95-100% conversion with >95% selectivity under mild conditions. rsc.orgrsc.org |

| Heterogeneous | Titanium dioxide (TiO₂) | 3-hydroxy-2-methylpropionic acid | Methacrylic acid | Achieves >85% yield in the dehydration step. rsc.orgrsc.org |

Organocatalysis

Organocatalysis has emerged as a powerful tool for carbon-carbon bond formation, offering metal-free alternatives for the synthesis of complex molecules. In the context of this compound and its derivatives, organocatalytic strategies, particularly aldol reactions, are prominent. Proline and its derivatives, as well as other chiral amines and peptides, have been effectively used to catalyze the addition of aldehydes and ketones. caltech.edu

For instance, the cross-aldol reaction of branched aldehydes like 2-methylpropanal can be achieved without requiring a large excess of one of the coupling partners, presenting a relatively waste-free catalytic route. uni-regensburg.de Di- and tripeptides bound to a polystyrene resin have been employed as catalysts in asymmetric aldol reactions between 2-methylpropanal and ketones such as acetone (B3395972) or cyclohexanone. mdpi.com One study demonstrated an interesting case of enantiodivergence where a Pro-Glu dipeptide catalyst yielded the (R)-configured aldol product, while a Pro-Pro-Glu tripeptide favored the (S)-enantiomer. mdpi.com Furthermore, new chiral m-terphenyl-containing primary amine catalysts have been developed for the asymmetric α-hydroxylation of α-branched aldehydes, producing chiral hydroxylated products in high yields and exceptional enantioselectivities. harvard.edu

Table 1: Organocatalytic Reactions Involving 2-Methylpropanal

| Catalyst Type | Reactants | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Resin-supported Di- and Tripeptides (e.g., Pro-Glu) | 2-Methylpropanal and Acetone/Cyclohexanone | Asymmetric Aldol Product | Demonstrated enantiodivergence based on peptide length (di- vs. tripeptide). | mdpi.com |

| Proline | Aldehydes | β-hydroxyaldehyde | Proline is an effective catalyst for direct aldehyde-aldehyde aldol reactions. | caltech.edu |

| Chiral m-terphenyl (B1677559) Primary Amine | α-Branched Aldehydes | α-Hydroxy Aldehyde | Achieves high yields and enantioselectivities for α-hydroxylation. | harvard.edu |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related compounds is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, use less hazardous materials, and improve energy efficiency. mun.ca Key principles include the use of safer solvents, renewable feedstocks, and catalytic reagents over stoichiometric ones. mun.caskpharmteco.com

Biocatalysis and the use of environmentally benign catalysts are central to green synthetic routes. An integrated process for producing methacrylic acid from the industrial by-product 2-methyl-1,3-propanediol exemplifies this approach. lu.se This method uses whole cells of Gluconobacter oxydans for the bioconversion, which proceeds through a 3-hydroxy-2-methylpropanal intermediate, offering a greener alternative to the conventional acetone-cyanohydrin process. lu.se

Another green strategy involves the use of solid catalysts that can be easily recovered and reused. Weak anion-exchange resins have been successfully used as recyclable catalysts for the cross-aldol condensation of propanal with formaldehyde in aqueous media to produce 3-hydroxy-2-methylpropanal. researchgate.net This method avoids hazardous reagents and simplifies product purification. researchgate.net The broader application of green chemistry principles encourages optimizing reaction conditions to run at higher concentrations and implementing solvent recovery and reuse strategies to minimize environmental impact. skpharmteco.com

Asymmetric Synthesis of Chiral Analogues and Derivatives of this compound

While this compound itself is an achiral molecule, its core structure is a feature in various valuable chiral building blocks used in the synthesis of pharmaceuticals and natural products. Asymmetric synthesis provides methods to produce these chiral analogues and derivatives with high enantiomeric purity.

A key derivative, (R)-3-Hydroxy-2-methylpropanoate, known as 'Roche Ester', is a crucial intermediate for vitamins and antibiotics. researchgate.net Its synthesis can be achieved via the asymmetric hydrogenation of acrylate (B77674) esters using chiral rhodium or ruthenium catalysts, demonstrating a powerful method for establishing the desired stereocenter. researchgate.net

Organocatalysis also offers robust methods for creating chiral derivatives. For example, the development of chiral m-terphenyl-containing primary amine catalysts enables the direct and highly enantioselective α-fluorination and α-hydroxylation of α-branched aldehydes. harvard.edu Another approach involves the catalytic asymmetric synthesis of compounds like (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid. This can be achieved through methods such as the bromolactonization of 2-methylpropanoic acid derivatives using thiourea-based organocatalysts, which can yield enantiomeric excess values up to 90%. These stereoselective processes are critical for producing enantiomerically pure compounds required for specific biological activities, such as the synthesis of (S)-Pregabalin, where asymmetric reactions prevent the loss of product associated with resolving racemic mixtures. google.com

Chemoenzymatic and Biocatalytic Pathways to this compound

Microbial Biotransformation Routes

Microbial biotransformation offers a direct and often stereospecific route to valuable chemical compounds under mild reaction conditions. This compound has been identified as a metabolite in microbial pathways. Specifically, it is recognized as a bacterial xenobiotic metabolite. ebi.ac.uk

The aerobic bacterium Mycobacterium sp. strain ELW1, which can utilize 2-methylpropene (isobutylene) as its sole source of carbon and energy, produces this compound during its metabolic process. ebi.ac.uk In a different biotransformation pathway, the bacterium Gluconobacter oxydans is used to convert 2-methyl-1,3-propanediol into 3-hydroxy-2-methylpropionic acid. lu.se This oxidative biotransformation proceeds via the formation of 3-hydroxy-2-methylpropanal as a key intermediate. lu.se The process has been optimized to achieve a high conversion of the substrate (95–100%) by controlling parameters such as pH (6–7.5) and temperature (25–30 °C). lu.se These microbial routes highlight the potential for producing alpha-hydroxy aldehydes from various substrates, including industrial by-products and simple hydrocarbons. lu.se

Table 2: Microbial Production of this compound and Related Compounds

| Microorganism | Substrate | Product/Intermediate | Pathway Type | Reference |

|---|---|---|---|---|

| Mycobacterium sp. strain ELW1 | 2-Methylpropene | This compound | Metabolism of xenobiotic compound | ebi.ac.uk |

| Gluconobacter oxydans | 2-Methyl-1,3-propanediol | 3-Hydroxy-2-methylpropanal | Oxidative biotransformation | lu.se |

Enzymatic Synthesis Approaches

The use of isolated enzymes provides a more controlled approach for chemoenzymatic synthesis. Specific enzymes have been identified and engineered to catalyze the formation of this compound and its derivatives with high selectivity and efficiency.

One notable example is the use of a D-fructose-6-phosphate aldolase (B8822740) (FSA) D6Q variant for the biocatalytic synthesis of 3-hydroxy-2-methylpropanal. researchgate.net This enzyme catalyzes the aldol addition of propanal to formaldehyde. The process was optimized for a fed-batch reactor to overcome substrate inhibition, achieving a product concentration of 72 g/L with a yield of 88.5%. researchgate.net

The enzymes involved in the microbial biotransformation by Gluconobacter oxydans have also been identified as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), which carry out the sequential oxidation. lu.se Furthermore, enzymatic routes have been developed for derivatives like 2-hydroxyisobutyric acid, a precursor to methacrylic acid. This involves the use of nitrilase enzymes or a combination of nitrile hydratase and amidase from Pseudomonas species to convert acetone cyanohydrin into the desired acid. google.com These enzymatic methods represent a significant step towards developing competitive industrial biocatalytic processes. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy 2 Methylpropanal

Fundamental Reaction Pathways of 2-Hydroxy-2-methylpropanal

The presence of the carbonyl group and the hydroxyl group on the same molecule allows for a range of fundamental reactions. The aldehyde group is susceptible to nucleophilic attack, oxidation, and reduction, while the tertiary hydroxyl group influences the molecule's solubility and can participate in certain reactions, although it is generally less reactive than a primary or secondary alcohol. cymitquimica.comncert.nic.in

Like other aldehydes, this compound undergoes nucleophilic addition reactions at the electrophilic carbonyl carbon. ncert.nic.innumberanalytics.com A nucleophile attacks the carbonyl carbon, which is partially positive due to the electronegativity of the oxygen atom. This attack breaks the carbon-oxygen π-bond, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.ineopcw.com This intermediate is then typically protonated to yield the final addition product. eopcw.com

The general mechanism can be summarized in two steps:

Nucleophilic Attack: The nucleophile (Nu⁻) adds to the carbonyl carbon, forming a tetrahedral intermediate.

Protonation: The resulting alkoxide ion is protonated by a protic solvent or a weak acid to give the final product. eopcw.com

Due to the presence of two alkyl groups on the alpha-carbon, there is some steric hindrance compared to simpler aldehydes, but the aldehyde group remains reactive towards strong nucleophiles. ncert.nic.in A key example is the addition of hydrogen cyanide (HCN), which reacts with aldehydes to form cyanohydrins. chemguide.co.uk In the case of this compound, this reaction would yield 2,3-dihydroxy-2,3-dimethylbutanenitrile. The reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a more potent nucleophile. ncert.nic.inchemguide.co.uk

Aldol (B89426) and related condensation reactions are fundamental carbon-carbon bond-forming reactions for aldehydes and ketones. vedantu.com A critical requirement for a molecule to act as the nucleophilic component (as an enolate) in an aldol reaction is the presence of at least one α-hydrogen. quora.com this compound, with the structure (CH₃)₂C(OH)CHO, lacks α-hydrogens, as the carbon adjacent to the carbonyl group is a quaternary carbon. nih.gov

Consequently, this compound cannot undergo a self-aldol condensation because it cannot form an enolate. However, it can act as the electrophilic partner in a crossed-aldol condensation with another aldehyde or ketone that does possess α-hydrogens. vedantu.comdoubtnut.com In such a reaction, a base would deprotonate the enolizable partner to form a nucleophilic enolate, which would then attack the carbonyl carbon of this compound. For instance, reacting propanal with 2-methylpropanal in the presence of NaOH leads to a mixture of four products, two from self-condensation and two from the crossed-aldol reaction. doubtnut.com Similarly, this compound can react with an enolizable aldehyde like propanal.

In some cases, aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base, which involves a disproportionation to yield an alcohol and a carboxylate salt. quora.com While 2-methylpropanal is known to be an exception that can undergo this reaction, specific studies detailing a Cannizzaro reaction for this compound are less common. quora.com

The functional groups of this compound allow for distinct oxidation and reduction pathways.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. This transformation would yield 2-hydroxy-2-methylpropanoic acid . The tertiary alcohol group is generally resistant to oxidation under non-forcing conditions. In atmospheric chemistry, the oxidation of this compound (HMPr) is initiated primarily by hydroxyl (OH) radicals. researchgate.netresearchgate.net This reaction is significant in the tropospheric degradation of volatile organic compounds. researchgate.net The reaction leads to the formation of acetone (B3395972) with a high yield, indicating a fragmentation of the carbon skeleton following the initial OH radical attack. ebi.ac.ukresearchgate.net

| Reactant | Product(s) | Molar Yield (%) | Rate Constant (k) | Reference |

|---|---|---|---|---|

| HMPr + OH radical | Acetone | 106 ± 6 | (1.52 ± 0.36) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | researchgate.net |

| HMPr + OH radical | Formaldehyde (B43269) | 33 ± 8 | - | researchgate.net |

| HMPr + OH radical | Glycolaldehyde (B1209225) | 78 ± 20 | - | researchgate.net |

Reduction: The aldehyde group can be reduced to a primary alcohol, typically using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). numberanalytics.com This reduction converts this compound into a diol, specifically 2-methylpropane-1,2-diol . chembk.com This reaction is a standard transformation in organic synthesis for converting aldehydes to primary alcohols. numberanalytics.com

Rearrangement reactions of this compound itself are not commonly reported, but the rearrangement pathways of a closely related reactive intermediate, 2-hydroxy-2-methylpropylidene , have been studied. nih.gov This β-hydroxycarbene can be generated via photolysis of a suitable precursor. nih.gov Once formed, the carbene undergoes rapid intramolecular reactions. Experimental and computational studies have shown that it has a strong preference for a 1,2-methyl migration, which leads to the formation of 2-hydroxy-2-butene as an enol intermediate. nih.gov This enol then tautomerizes to the more stable keto form, 2-butanone (B6335102) , which is the major observed product. nih.gov Other minor pathways include intramolecular insertion into a C-H bond to form 1-methylcyclopropanol (B1279875) and insertion into the O-H bond to form 2,2-dimethyloxirane. nih.gov

| Reaction Pathway | Product | Relative Yield | Reference |

|---|---|---|---|

| 1,2-Methyl Migration | 2-Butanone (via enol intermediate) | Major | nih.gov |

| Intramolecular C-H Insertion | 1-Methylcyclopropanol | Minor | nih.gov |

| Intramolecular O-H Insertion | 2,2-Dimethyloxirane | Minor | nih.gov |

Mechanistic Investigations of this compound Transformations

Understanding the detailed mechanisms of these reactions involves identifying the transient species that are formed along the reaction coordinate.

The study of reaction mechanisms often relies on the detection or trapping of short-lived intermediates.

Nucleophilic Addition: In nucleophilic additions to the carbonyl group, the primary intermediate is a tetrahedral alkoxide . ncert.nic.ineopcw.com Its existence is fundamental to the modern understanding of carbonyl chemistry. While generally too transient to be isolated, its formation is supported by kinetic data and isotopic labeling studies. eopcw.com

Oxidation by OH Radicals: In the gas-phase oxidation initiated by OH radicals, the mechanism is complex. The initial step is the abstraction of the aldehydic hydrogen atom. This forms an acyl radical, which then rapidly adds molecular oxygen (O₂) to form a peroxyacyl radical . The subsequent decomposition of this peroxy radical is responsible for the observed products like acetone and CO₂. researchgate.net In the oxidation of the similar compound 2-hydroxypropanal, the formation of a hydroxypropionylperoxy radical has been proposed as a key intermediate. researchgate.net

Carbene Rearrangement: For the rearrangement of 2-hydroxy-2-methylpropylidene, computational studies have been crucial in elucidating the transition states and intermediates. nih.gov The carbene itself is a key reactive intermediate. Calculations show that the most stable conformation of the carbene is one that is perfectly aligned for the 1,2-methyl migration, with hyperconjugative interaction between the C-CH₃ bond and the carbene's empty p-orbital lowering the activation barrier for this pathway compared to C-H or O-H insertion. nih.gov The enol (2-hydroxy-2-butene) is another crucial, albeit transient, intermediate on the pathway from the carbene to the final 2-butanone product. nih.gov

Kinetic and Thermodynamic Studies

Kinetic studies have primarily focused on the atmospheric gas-phase reactions of this compound, particularly its reaction with hydroxyl (OH) radicals and its photolysis, which are key processes in its tropospheric degradation. acs.org The rate constants for these reactions have been determined experimentally under controlled laboratory conditions.

Using a relative rate method, the rate constant for the reaction of OH radicals with this compound was measured at atmospheric pressure and a temperature of 296 ± 2 K. copernicus.orgacs.org Another study conducted under similar conditions in simulation chambers provided a consistent value. acs.org The photolysis rate of this compound has also been quantified. acs.org These kinetic parameters are crucial for atmospheric models that predict the lifetime and impact of this compound. An important product of the reaction with OH radicals is acetone, which is formed with a high yield. acs.org

Detailed thermodynamic data, such as enthalpies and entropies of activation for reactions involving this compound, are not extensively available in the literature. However, studies on the oxidation of structurally related compounds like 2-hydroxy-2-methylpropanoic acid have determined such parameters, suggesting that the reactions of this compound likely proceed through mechanisms with distinct energy profiles. nih.gov

Table 1: Experimental Kinetic Data for this compound

| Reaction | Rate Constant (k) or Photolysis Rate (J) | Conditions | Reference(s) |

|---|---|---|---|

| (CH₃)₂C(OH)CHO + OH | (1.40 ± 0.25) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 296 ± 2 K, 1 atm | copernicus.orgacs.org |

| (CH₃)₂C(OH)CHO + OH | (1.52 ± 0.36) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 296 ± 2 K, 1 atm | acs.org |

| Photolysis | (1.01 ± 0.39) x 10⁻⁵ s⁻¹ | Simulated atmospheric conditions | acs.org |

Theoretical and Computational Analysis of Reaction Mechanisms

Theoretical and computational chemistry offers valuable insights into the reaction mechanisms of this compound that complement experimental findings. While detailed computational studies specifically targeting the reaction mechanisms of this compound are limited, structure-activity relationship (SAR) models have been developed to estimate its reactivity. copernicus.org These models use the group-additivity principle to calculate rate constants for reactions, such as OH-oxidation in the aqueous phase, based on the functional groups present in the molecule. copernicus.org

Computational studies on related molecules provide further understanding. For instance, theoretical analysis of the rearrangement pathways of 2-hydroxy-2-methylpropylidene, a carbene intermediate structurally related to this compound, has been performed using density functional theory (DFT) at the B3LYP/6-311+G//B3LYP/6-31G level. nih.gov These calculations determined the activation barriers for different intramolecular reaction pathways, such as 1,2-methyl migration and insertion into C-H and O-H bonds, showing a preference for methyl migration. nih.gov

Furthermore, the mechanism of atmospheric oxidation of precursors to this compound, like 2-methyl-3-buten-2-ol (B93329) (MBO), has been investigated computationally. acs.orgresearchgate.net These studies explore the complex reaction pathways involving peroxy and alkoxy radicals that lead to the formation of this compound and other oxidation products. acs.orgresearchgate.net

Derivatization Strategies Utilizing this compound

The dual functionality of this compound makes it a versatile starting material for the synthesis of various derivatives.

Formation of Acetals, Ketals, and Related Cyclic Structures

The aldehyde group in this compound can readily react with alcohols under acidic conditions to form acetals. This reaction typically proceeds through a hemiacetal intermediate. researchgate.net The general mechanism involves the protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack by an alcohol molecule to form the hemiacetal. Further reaction with a second alcohol molecule, driven by the removal of water, leads to the formation of the stable acetal (B89532). researchgate.netnih.govebi.ac.uk

Due to the presence of a hydroxyl group within the same molecule, this compound has the potential to undergo intramolecular cyclization. This can lead to the formation of a cyclic hemiacetal, a five-membered ring structure, which can exist in equilibrium with the open-chain hydroxy aldehyde form. The stability of such cyclic hemiacetals is a known phenomenon in hydroxy aldehydes. researchgate.net

Synthesis of Nitrogen-Containing Derivatives (e.g., imines, oximes)

Nitrogen-containing derivatives of this compound can be synthesized through the reaction of its carbonyl group.

Oximes: The formation of an oxime derivative from this compound is a well-documented reaction, often used for analytical purposes. mdpi.com The reaction involves the condensation of the aldehyde with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). acs.orgmdpi.com The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N-OH functional group of the oxime.

Imines: Imines, also known as Schiff bases, are formed by the reaction of the aldehyde group with primary amines. The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine with its characteristic C=N bond. This reaction provides a pathway to a wide range of N-substituted derivatives of this compound.

Polymerization Pathways Involving this compound Monomers

While direct polymerization of this compound is not extensively documented, its structure suggests potential for use in polymer synthesis through several established pathways for aldehydes and hydroxy-functionalized molecules.

One potential route involves the conversion of this compound into a suitable monomer for polymerization. For example, oxidation of the aldehyde group would yield 2-hydroxy-2-methylpropanoic acid. This α-hydroxy acid could then be converted into a cyclic O-carboxy anhydride, which can undergo ring-opening polymerization to form a polyester (B1180765). acs.orgnih.gov This approach is a known method for producing polyesters from α-hydroxy acids derived from other aldehydes. acs.orgnih.gov

Additionally, aldehydes can participate in multi-component polymerizations. For instance, poly(β-hydroxyketone)s can be synthesized through the three-component polymerization of dialdehydes, bisdiazocarbonyl compounds, and triethylboron. acs.org By analogy, a bifunctional version of this compound could potentially be integrated into similar polymerization schemes.

The hydroxyl group also offers a site for creating polymer structures. For example, phenolic aldehydes can be converted to diols and subsequently used to synthesize polyesters and polyurethanes. This suggests that this compound could be used as a chain terminator or a pendant group in condensation polymers, modifying the properties of the final material.

Applications of 2 Hydroxy 2 Methylpropanal As a Synthetic Intermediate

Role of 2-Hydroxy-2-methylpropanal in the Synthesis of Specialty Chemicals

This compound serves as a crucial starting material or intermediate in the synthesis of various specialty chemicals, which are low-volume, high-value products with specific functions.

Precursor to Fine Chemicals

In the realm of fine chemical manufacturing, this compound is utilized in the synthesis of more complex molecules with specialized applications. For instance, it can be a precursor in the preparation of certain pharmaceutical intermediates and agrochemicals. The presence of both a reactive aldehyde and a hydroxyl group allows for sequential or tandem reactions to build molecular complexity.

One notable application is in the synthesis of MCL1 inhibitors, where it can be synthesized from pyruvic aldehyde dimethyl acetal (B89532) and subsequently used as a reagent. chemicalbook.com The dual functionality of this compound enables its participation in reactions such as aldol (B89426) condensations, oxidations, and reductions to yield a variety of derivatives.

| Application Area | Specific Use |

| Pharmaceutical Intermediates | Synthesis of MCL1 inhibitors |

| Agrochemicals | Precursor to active ingredients |

Building Block for Flavor and Fragrance Compounds

While some sources indicate that this compound itself is not directly used in flavor and fragrance formulations, its structural motif is present in various compounds within this industry. thegoodscentscompany.com Its derivatives, obtained through reactions involving its aldehyde and hydroxyl groups, can be transformed into molecules with desirable organoleptic properties.

The chemical structure of this compound provides a foundation for the synthesis of various acetals and esters, classes of compounds often associated with pleasant aromas. However, direct evidence of its large-scale use as a primary building block for commercially significant flavor and fragrance compounds is limited in publicly available literature.

Utilization in Material Science Research

The reactivity of this compound also extends to the field of material science, where it can serve as a precursor to monomers and a component in the synthesis of polymers.

Precursor for Polymer Monomers

The bifunctional nature of this compound makes it a candidate for the synthesis of specialized monomers. Through chemical modifications, such as esterification or etherification of its hydroxyl group and transformation of its aldehyde group, it can be converted into molecules capable of undergoing polymerization. These monomers can then be used to create polymers with specific properties, such as tailored thermal stability or solubility.

Role in the Synthesis of Resins and Coatings

In the production of resins and coatings, alpha-hydroxy aldehydes can play a role as crosslinking agents or as components in the synthesis of polyester (B1180765) or polyurethane resins. The hydroxyl group can react with isocyanates or acid anhydrides, while the aldehyde group can undergo reactions to form acetal linkages, contributing to the three-dimensional network of the polymer. While specific industrial formulations are often proprietary, the fundamental reactivity of this compound makes it a plausible candidate for such applications.

Contribution to the Synthesis of Complex Organic Molecules

Beyond its industrial applications, this compound is a valuable tool for academic and research chemists engaged in the synthesis of complex organic molecules, including natural products and their analogues. Its simple yet functionalized structure allows it to be incorporated into larger molecular frameworks through a variety of synthetic strategies.

The presence of a stereocenter at the carbon bearing the hydroxyl group (once the aldehyde is reacted) makes it a useful chiral building block, provided it is used in an enantiomerically pure form. This is particularly important in the synthesis of biologically active molecules where stereochemistry is crucial for function.

The reactivity of the aldehyde group allows for the formation of new carbon-carbon bonds through reactions such as the Wittig, Grignard, and aldol reactions. The hydroxyl group can be protected during these transformations and then deprotected for subsequent reactions, adding to the synthetic utility of this versatile intermediate.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds often relies on the reaction of bifunctional molecules that can undergo cyclization reactions. In principle, this compound could serve as a precursor for certain classes of heterocycles. For instance, the reaction of a 1,2-hydroxyaldehyde with a primary amine is a known method for the synthesis of substituted oxazolidine (B1195125) rings. This transformation typically proceeds through the formation of an intermediate hemiaminal, which then undergoes intramolecular cyclization with the loss of a water molecule.

Despite this theoretical potential, a diligent search of chemical databases and scientific journals did not yield any specific examples of this compound being utilized in this manner to synthesize oxazolidines or any other heterocyclic systems. The reactivity of the tertiary hydroxyl group and the steric hindrance around the aldehyde may influence its suitability for such cyclization reactions compared to other less substituted hydroxyaldehydes.

The following table illustrates a hypothetical reaction for the synthesis of an oxazolidine derivative from this compound, based on general chemical principles. It is important to note that this represents a potential, but not a documented, synthetic application.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine (e.g., Aniline) | N-Aryl-4,4-dimethyloxazolidine | Condensation/Cyclization |

This table is for illustrative purposes only, as no specific literature examples were found.

Natural Product Analogue Synthesis

Natural product analogues are structurally similar compounds to naturally occurring substances, often synthesized to explore structure-activity relationships or to develop new therapeutic agents. Small, functionalized building blocks are crucial in the assembly of these complex molecules. The α-hydroxy aldehyde moiety in this compound could, in theory, be a useful synthon in the construction of natural product backbones.

For example, the aldehyde functionality could participate in carbon-carbon bond-forming reactions such as aldol additions or Wittig-type reactions to extend a carbon chain. The adjacent tertiary hydroxyl group could then be carried through the synthetic sequence or be used to introduce further functionality.

However, much like the case for heterocyclic synthesis, there is a conspicuous absence of published research detailing the use of this compound as a starting material or intermediate in the total synthesis or semi-synthesis of natural product analogues. Synthetic chemists often have a wide array of chiral and achiral building blocks to choose from, and it is possible that other, more readily available or stereochemically defined α-hydroxy aldehydes are preferentially used.

The table below outlines a hypothetical application of this compound in a key bond-forming reaction that could be part of a larger natural product analogue synthesis. This is a conceptual representation and not based on a documented reaction.

| Reaction Type | Reactant | Reagent | Potential Intermediate |

| Aldol Addition | This compound | Ketone Enolate | β-Hydroxy ketone derivative |

This table is for illustrative purposes only, as no specific literature examples were found.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Hydroxy 2 Methylpropanal

Spectroscopic Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Hydroxy-2-methylpropanal, both ¹H and ¹³C NMR are critical for confirming its structure, which consists of an aldehyde proton, a tertiary alcohol, and two equivalent methyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound are distinct and predictable. The aldehydic proton (-CHO) is highly deshielded due to the electronegativity of the carbonyl oxygen and typically appears as a singlet far downfield. The hydroxyl (-OH) proton also gives a singlet, with a chemical shift that can vary depending on solvent and concentration. The two methyl (-CH₃) groups are chemically equivalent and are expected to produce a single, strong singlet signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct signals are anticipated: one for the carbonyl carbon of the aldehyde, one for the quaternary carbon bearing the hydroxyl group, and one for the two equivalent methyl carbons. The carbonyl carbon resonance is characteristically found at the low-field end of the spectrum (190-215 ppm) researchgate.net.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde H | ¹H | 9.0 - 10.0 | Singlet (s) | Highly deshielded proton characteristic of aldehydes. |

| Hydroxyl H | ¹H | Variable (typically 2.0-5.0) | Singlet (s) | Chemical shift is concentration and solvent dependent. |

| Methyl H | ¹H | 1.0 - 1.5 | Singlet (s) | Six equivalent protons from two methyl groups. |

| Carbonyl C | ¹³C | 200 - 205 | Singlet | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Quaternary C | ¹³C | 70 - 80 | Singlet | Carbon atom bonded to the hydroxyl group and two methyl groups. |

| Methyl C | ¹³C | 20 - 30 | Singlet | Two equivalent methyl carbons. |

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FT-IR) spectroscopy has been utilized in studies identifying this compound as a reaction product ebi.ac.uk. The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp absorption band corresponding to the C=O stretch of the aliphatic aldehyde is expected in the region of 1740-1720 cm⁻¹. Another significant feature is a broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the tertiary alcohol group, often broadened due to hydrogen bonding. The C-H stretching vibrations of the methyl groups and the aldehyde group are expected just below 3000 cm⁻¹ and around 2880-2650 cm⁻¹, respectively docbrown.info.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretching vibration, which is strong in the IR spectrum, would also be expected to give a strong band in the Raman spectrum. Raman is often less sensitive to highly polar groups like O-H, but it can provide valuable information about the carbon backbone of the molecule.

Table 2: Characteristic Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

| O-H Stretch | Tertiary Alcohol | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Methyl (sp³) | 2990 - 2850 | Medium to Strong |

| C-H Stretch | Aldehyde | 2880 - 2650 | Medium (often two bands) |

| C=O Stretch | Aldehyde | 1740 - 1720 | Strong, Sharp |

| C-O Stretch | Tertiary Alcohol | 1200 - 1100 | Medium to Strong |

| O-H Bend | Tertiary Alcohol | 1420 - 1330 | Medium, Broad |

| C-H Bend | Methyl | 1470 - 1370 | Medium |

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The analysis of this compound, particularly in complex matrices like atmospheric samples, often involves coupling MS with gas chromatography (GC-MS). Due to the compound's polarity, derivatization is frequently employed to improve its chromatographic properties and ionization efficiency ebi.ac.uk. Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which targets the carbonyl group, and silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which react with the hydroxyl group ebi.ac.uk.

In atmospheric pressure ionization (API-MS) studies, this compound has been identified through the observation of its NO₂⁻ adducts ebi.ac.uk. For structural confirmation, methane (B114726) chemical ionization (CI) mass spectra can be compared against those of a synthesized authentic standard ebi.ac.uk.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 88. However, this peak may be weak due to the instability of the molecular ion. The fragmentation pattern would likely be dominated by two main pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the tertiary alcohol is a common pathway for alcohols. This would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized ion at m/z 73.

Cleavage adjacent to the carbonyl group: Aldehydes can fragment via loss of the aldehyde proton (•H) or the formyl radical (•CHO). This would lead to ions at m/z 87 and m/z 59, respectively.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts and Fragments

| Ion Species | Formula | Predicted m/z | Ionization Mode/Context |

| Molecular Ion | [C₄H₈O₂]⁺ | 88.05 | EI |

| Protonated Molecule | [M+H]⁺ | 89.06 | ESI, CI |

| Sodiated Molecule | [M+Na]⁺ | 111.04 | ESI |

| Ammonium Adduct | [M+NH₄]⁺ | 106.09 | ESI, CI |

| Loss of Methyl | [M-CH₃]⁺ | 73.05 | EI (α-cleavage) |

| Loss of Formyl | [M-CHO]⁺ | 59.05 | EI |

| Loss of Water | [M-H₂O]⁺ | 70.04 | EI, CI |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC) Method Development

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. However, the presence of the polar hydroxyl and carbonyl groups necessitates a specific methodological approach.

Derivatization: To improve volatility and thermal stability while reducing interactions with the stationary phase, derivatization is a critical step in method development researchgate.netjfda-online.com. Two-step derivatization is often employed:

Oximation: The carbonyl group is reacted with an agent like PFBHA to form a stable oxime derivative. This step is crucial for targeting the aldehyde functionality.

Silylation: The hydroxyl group is subsequently converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as BSTFA or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) ebi.ac.uknih.gov.

This dual derivatization strategy yields a less polar, more volatile compound that exhibits excellent chromatographic behavior. Identification is typically confirmed by comparing the gas chromatographic retention time and mass spectrum with an authentic, derivatized standard ebi.ac.uk.

Instrumentation: A typical GC-MS system for this analysis would consist of a gas chromatograph with a capillary column, interfaced with a mass spectrometer (e.g., a quadrupole or ion trap analyzer). The choice of column is important, with mid-polarity columns often providing good separation for the derivatized analytes.

Table 4: Example Parameters for GC-MS Method Development for Derivatized this compound

| Parameter | Condition |

| Derivatization | 1. PFBHA (for carbonyl); 2. BSTFA or MSTFA (for hydroxyl) |

| Column | e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar |

| Carrier Gas | Helium at a constant flow (e.g., 1.0 - 1.5 mL/min) |

| Injection Mode | Splitless |

| Injector Temp. | ~250 °C |

| Oven Program | Initial: ~60-80°C, Ramp: 10-15°C/min, Final: ~280°C |

| MS Interface Temp. | ~280 - 300 °C |

| Ionization Mode | Electron Ionization (EI, 70 eV) or Chemical Ionization (CI) |

| Detection | Full Scan (for identification) or Selected Ion Monitoring (SIM) for quantification |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC, particularly for analyzing thermally labile or highly polar compounds without the need for derivatization.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound sielc.com. This approach separates compounds based on their hydrophobicity.

Mobile Phase and Column: The method employs a C18-type column (e.g., Newcrom R1) with a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water sielc.com. An acid, such as phosphoric acid, is typically added to the mobile phase to ensure good peak shape by suppressing the ionization of any acidic or basic functional groups.

Detection: For quantification, a UV detector can be used, although the chromophore in this compound (the carbonyl group) absorbs at lower wavelengths, which may limit sensitivity and selectivity. A more universal detector like a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could be used. For high specificity and sensitivity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. For LC-MS compatibility, the non-volatile buffer (phosphoric acid) must be replaced with a volatile alternative, such as formic acid sielc.com.

Table 5: HPLC Method Parameters for this compound Analysis sielc.com

| Parameter | Condition |

| Mode | Reverse-Phase (RP) |

| Column | Newcrom R1 or similar C18 column |

| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier |

| Acid Modifier (UV) | Phosphoric Acid |

| Acid Modifier (MS) | Formic Acid |

| Detection | UV, RI, ELSD, or Mass Spectrometry (MS) |

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupled techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. To overcome these limitations, derivatization is a common and effective strategy.

A widely used method involves a two-step derivatization process. First, the carbonyl group of this compound is reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). Subsequently, the hydroxyl group is derivatized with bis-(trimethylsilyl)trifluoroacetamide (BSTFA). This process converts the polar analyte into a less polar and more volatile derivative, making it amenable to GC separation and improving its chromatographic behavior.

Ion-trap mass spectrometry is often coupled with this GC method for the analysis of these derivatives. The identification of the derivatized this compound can be confirmed by comparing its methane chemical ionization (CI) mass spectra and gas chromatographic retention time with those of a synthesized authentic standard researchgate.net. This methodology has been successfully applied to identify and quantify this compound in atmospheric samples, such as those collected from forest air where it is a photooxidation product of biogenic volatile organic compounds researchgate.netmyu-group.co.jp.

In atmospheric chemistry studies, this derivatization and GC-MS approach has enabled the semi-quantification of this compound with a detection limit as low as 27 parts per trillion by volume (pptv) in air researchgate.netmyu-group.co.jp. Research has also determined molar formation yields of this compound from the photooxidation of 2-methyl-3-buten-2-ol (B93329), with yields reported to be around 4.6 ± 0.7% myu-group.co.jp. Another study using solid-phase microextraction (SPME) with on-fiber derivatization reported a formation yield of 31 ± 4% for the oxime derivative myu-group.co.jp.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry offers an alternative approach that can often circumvent the need for derivatization. For the analysis of this compound, a reverse-phase (RP) high-performance liquid chromatography (HPLC) method can be employed sielc.com.

A typical mobile phase for such a separation consists of a mixture of acetonitrile and water, with the addition of an acid like phosphoric acid sielc.com. For applications requiring compatibility with mass spectrometry, a volatile acid such as formic acid is substituted for phosphoric acid sielc.com. This LC method is versatile and can be adapted for fast ultra-high-performance liquid chromatography (UPLC) applications by using columns with smaller particle sizes (e.g., 3 µm) sielc.com.

Atmospheric pressure ionization mass spectrometry (API-MS) in the negative ion mode has been used for the in-situ analysis of hydroxyaldehyde products from hydroxyl radical reactions. In such studies, product ion peaks attributed to the NO2- adducts of this compound have been observed, allowing for the determination of its formation yield, which was reported to be 16% in one study myu-group.co.jp.

Below is a table summarizing typical analytical parameters for the analysis of this compound using coupled techniques.

| Technique | Sample Preparation | Separation Column | Mobile Phase/Carrier Gas | Detection | Reported Findings |

|---|---|---|---|---|---|

| GC-MS | Derivatization with PFBHA and BSTFA | Standard non-polar or medium-polarity GC column | Helium | Ion-trap Mass Spectrometry (Methane CI) | Detection limit of 27 pptv in air; Molar formation yields of 4.6 ± 0.7% and 31 ± 4% (as oxime derivative) |

| LC-MS | Direct injection or extraction | Reverse-phase C18 column (e.g., Newcrom R1) | Acetonitrile/Water with Formic Acid | Atmospheric Pressure Ionization Mass Spectrometry (API-MS) | Formation yield of 16% (as NO2- adduct) |

Other Advanced Analytical Techniques

Beyond the mainstream coupled chromatographic-mass spectrometric techniques, other advanced analytical methods hold potential for the characterization and detection of this compound.

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule. While there are no specific reports found on the X-ray crystal structure of this compound itself, the analysis of its crystalline derivatives is a feasible approach.

The formation of stable, crystalline derivatives is a prerequisite for X-ray diffraction analysis. Hydrazones, for instance, are common derivatives of aldehydes and ketones that can yield crystals suitable for crystallographic studies. The reaction of this compound with a substituted hydrazine (B178648) could produce a hydrazone derivative. If this derivative can be crystallized, single-crystal X-ray diffraction would provide unambiguous structural confirmation, including bond lengths, bond angles, and stereochemistry. This technique has been successfully applied to determine the structures of hydrazone derivatives of other aldehydes mdpi.comsemanticscholar.org.

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive species. Aldehydes, including this compound, can be oxidized at an electrode surface, providing a basis for their electrochemical detection.

While specific electrochemical methods for this compound have not been detailed in the reviewed literature, general approaches for the detection of aliphatic aldehydes are applicable. Pulsed amperometric detection (PAD) at a polycrystalline platinum electrode has been shown to be a sensitive method for the determination of short-chain aliphatic aldehydes following their separation by liquid chromatography nih.gov. This technique avoids the need for derivatization. Detection limits in the micromolar range have been reported for various aliphatic aldehydes using this method nih.gov.

The development of chemically modified electrodes can enhance the sensitivity and selectivity of electrochemical detection. While not specifically tested for this compound, electrodes modified with materials like pentacyanoaminoferroate have shown applicability for the determination of aliphatic aldehydes, albeit with a lower sensitivity compared to aromatic aldehydes researchgate.net. Enzyme-based biosensors, which utilize the specific catalytic activity of enzymes like formaldehyde (B43269) dehydrogenase, represent another promising avenue for the selective detection of aldehydes, although their specificity for this compound would need to be investigated myu-group.co.jp.

The following table outlines potential advanced analytical techniques that could be applied to this compound.

| Technique | Principle | Potential Application for this compound | Remarks |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the arrangement of atoms. | Structural elucidation of crystalline derivatives (e.g., hydrazones). | No specific studies on this compound derivatives were found. Requires the synthesis of a stable, crystalline derivative. |

| Electrochemical Detection (e.g., PAD) | Measurement of the current resulting from the oxidation or reduction of the analyte at an electrode. | Quantification following chromatographic separation without derivatization. | General methods for aliphatic aldehydes are available, but specific application to this compound needs investigation. |

Theoretical and Computational Studies of 2 Hydroxy 2 Methylpropanal

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about a molecule's electronic structure and inherent reactivity. wikipedia.org These calculations can predict molecular geometries, orbital energies, and various electronic properties that govern how a molecule will interact with other chemical species. rsc.org For a molecule like 2-hydroxy-2-methylpropanal, which contains both a hydroxyl and an aldehyde functional group, these methods can elucidate the electronic interplay between these groups and predict sites susceptible to nucleophilic or electrophilic attack.

Density Functional Theory (DFT) has become one of the most widely used methods in computational chemistry due to its favorable balance of accuracy and computational cost. aijr.org DFT methods calculate the electronic energy and other properties of a molecule based on its electron density, which is a function of spatial coordinates. By incorporating electron correlation effects, DFT often provides a more accurate description of molecular properties than simpler mean-field approximations like the Hartree-Fock method. aijr.org

Applications of DFT in studying molecules like this compound include:

Geometry Optimization: Finding the most stable (lowest energy) three-dimensional arrangement of atoms.

Analysis of Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemrevlett.com The HOMO-LUMO energy gap is a key indicator of molecular stability. chemrevlett.com

Calculation of Reactivity Descriptors: DFT can be used to compute various indices that quantify chemical reactivity. These descriptors, based on conceptual DFT, help in predicting the behavior of the molecule in chemical reactions. chemrevlett.com

Table 1: DFT-Calculated Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Ionization Potential | IP | The energy required to remove an electron; relates to HOMO energy. |

| Electron Affinity | EA | The energy released when an electron is added; relates to LUMO energy. |

| Electronegativity | χ | The power of an atom/molecule to attract electrons to itself. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness | S | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index | ω | A global measure of a molecule's ability to act as an electrophile. |

| Nucleophilicity Index | N | A global measure of a molecule's ability to act as a nucleophile. |

For example, in studies of related carbonyl compounds like benzaldehyde, DFT calculations have been used to show that a higher chemical potential indicates a greater tendency for electron transfer to another molecule with a lower chemical potential. chemrevlett.com

The term ab initio, meaning "from first principles," refers to computational methods that rely solely on fundamental physical constants and the atomic numbers of the atoms present, without using any experimental data or empirical parameters. wikipedia.org

The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational approximation of the multi-electron wavefunction. wikipedia.org While useful, the HF method does not fully account for electron correlation (the way electrons influence each other's motion), which can be a limitation.

More advanced ab initio methods have been developed to address this, including:

Møller-Plesset (MP) Perturbation Theory: This method, commonly used at the second-order (MP2), adds electron correlation as a perturbation to the HF result, offering improved accuracy for properties like intermolecular interaction energies. nih.gov

Coupled Cluster (CC) Theory: These methods are highly accurate but computationally intensive, often considered a "gold standard" for small to medium-sized molecules.

Configuration Interaction (CI): This is a variational method that can, in principle, yield the exact energy for a given basis set.

In practice, ab initio methods are used to perform geometry optimizations and calculate molecular properties with high accuracy. For instance, they have been used to study the influence of substituents on the bond length and stretching force constants of the carbonyl group in various compounds. researchgate.net They are also vital for accurately calculating the binding energies in hydrogen-bonded complexes, such as those that could form between this compound and other molecules like water or alcohols. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's electronic properties, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time. These methods are essential for understanding processes like conformational changes and intermolecular interactions in a fluid or solution environment.

This compound has a rotatable single bond between the carbonyl carbon and the tertiary carbon bearing the hydroxyl group. Rotation around this bond gives rise to different spatial arrangements, known as conformers, each with a distinct energy. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for converting between them.

This is typically done by systematically rotating the bond of interest and calculating the potential energy at each step using quantum chemical methods. The resulting potential energy surface reveals the low-energy conformers that are most likely to be populated at a given temperature. Identifying the global minimum energy conformation is crucial as it represents the most probable structure of the molecule, which is the starting point for most other simulations and property predictions.

The hydroxyl (-OH) and carbonyl (C=O) groups in this compound are both capable of forming hydrogen bonds, which are strong, directional intermolecular interactions. mdpi.com The hydroxyl group can act as both a hydrogen bond donor (via its hydrogen atom) and an acceptor (via its oxygen atom), while the carbonyl oxygen acts as a hydrogen bond acceptor. These interactions are critical in determining the physical properties of the substance in its condensed phases (liquid or solid) and its behavior in solution.

Molecular dynamics (MD) simulations are a powerful tool for studying these interactions. In an MD simulation, the forces between atoms and molecules are calculated using a force field (a set of empirical potential energy functions), and Newton's equations of motion are solved iteratively to simulate the movement of each atom over time. nih.govlabxing.com This allows researchers to observe how molecules orient themselves, how hydrogen bonds form and break, and how the molecule interacts with solvent molecules. nih.gov For example, simulations of alcohols have shown that hydrogen bonding between hydroxyl groups dominates their liquid structure, while dispersion forces become more important for molecules with longer alkyl chains. mdpi.com

Table 2: Potential Intermolecular Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | Hydroxyl H | Carbonyl O | A strong interaction between two this compound molecules. |

| Hydrogen Bond | Hydroxyl H | Hydroxyl O | A strong interaction between two this compound molecules. |

| Hydrogen Bond | Solvent (e.g., Water H) | Carbonyl O or Hydroxyl O | Interaction with a protic solvent. |

| Hydrogen Bond | Hydroxyl H | Solvent (e.g., Water O) | Interaction with a solvent molecule. |

| Dipole-Dipole | Carbonyl group | Carbonyl group | Electrostatic interaction between the polar C=O groups of adjacent molecules. |

| Van der Waals Forces | Entire Molecule | Entire Molecule | Weaker, non-specific attractive forces (dispersion) and repulsive forces. |

Computational studies on related systems, like acrolein-methanol complexes, have used rotational spectroscopy combined with ab initio calculations to precisely characterize the geometry and strength of OH···O and CH···O hydrogen bonds. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is extensively used to predict spectroscopic properties, which can then be compared with experimental spectra to confirm the structure and identity of a compound. acs.org

Infrared (IR) spectroscopy is a key technique for identifying functional groups. The vibrational frequencies of a molecule's chemical bonds can be calculated using quantum chemical methods like DFT. aijr.orgacs.org These calculations provide a theoretical IR spectrum, showing the position and intensity of absorption bands. stanford.edu

For this compound, key vibrational modes include:

O-H Stretch: From the hydroxyl group, typically appearing as a broad band.

C=O Stretch: A strong, sharp peak characteristic of the aldehyde carbonyl group. spectroscopyonline.com

Aldehydic C-H Stretch: A characteristic peak for aldehydes. orgchemboulder.com

It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and for the fact that calculations often model an isolated molecule in the gas phase, whereas experiments are typically done on condensed phases. acs.org This scaling leads to a much better agreement between the predicted and experimental spectra. The ability to accurately predict IR spectra is invaluable for structural elucidation and for understanding how factors like hydrogen bonding can shift peak positions. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can also be calculated. jcgtm.org The predicted ¹³C NMR spectrum for an aldehyde would show a characteristic peak for the carbonyl carbon in the 190-215 ppm range. libretexts.org Comparing these predicted shifts with experimental data serves as a powerful confirmation of the proposed molecular structure.

Table 3: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibration | Typical Experimental Range (cm⁻¹) | Computational Prediction |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Calculated frequencies are sensitive to hydrogen bonding effects. |

| Aldehyde (-CHO) | C=O Stretch | 1720-1740 (for saturated aliphatic) orgchemboulder.com | DFT calculations can predict this strong absorption band. |

| Aldehyde (-CHO) | C-H Stretch | 2800-2860 and 2700-2760 libretexts.org | These characteristic peaks can be computationally identified. |

| Alkyl (C-H) | C-H Stretch | 2850-3000 | Routinely calculated from vibrational frequency analysis. |

Environmental Occurrence, Fate, and Transformation of 2 Hydroxy 2 Methylpropanal

Natural Occurrence and Formation Pathways in the Environment

2-Hydroxy-2-methylpropanal is not reported to be a primary emission from natural sources. Instead, it is formed in the environment through the atmospheric photo-oxidation of 2-methyl-3-buten-2-ol (B93329) (MBO), a significant biogenic volatile organic compound emitted by pine forests. The formation of this compound has been identified in both laboratory chamber studies and ambient air, particularly in forested environments with high MBO emissions.

The primary formation pathways involve the reaction of MBO with hydroxyl radicals (OH) and ozone (O₃), which are key oxidants in the troposphere.

Reaction with OH radicals: The reaction of MBO with OH radicals is a significant source of this compound. Studies have quantified the molar formation yield of this compound from this reaction under various conditions. For instance, a formation yield of 31% was reported when measured as its oxime derivative using Solid-Phase MicroExtraction (SPME) analysis . Another study using atmospheric pressure ionization mass spectrometry (API-MS) determined a formation yield of 16% . The yields of this compound and other fragmentation products of MBO photo-oxidation have been observed to be lower at lower concentrations of nitrogen oxides (NOx) .

Reaction with ozone: The ozonolysis of MBO also leads to the formation of this compound. The yield from this reaction can be influenced by humidity.

The presence of this compound has been confirmed in ambient air sampled in the Blodgett Forest, an environment with high MBO emissions, providing clear evidence of its natural occurrence as a secondary atmospheric compound .

| Precursor | Oxidant | Reported Molar Formation Yield of this compound | Measurement Technique |

|---|---|---|---|

| 2-methyl-3-buten-2-ol (MBO) | OH radical | 31% ± 4% | SPME (as oxime derivative) |

| 2-methyl-3-buten-2-ol (MBO) | OH radical | 16% | API-MS (as NO₂⁻ adduct) |

| 3-methyl-2-butenal | OH radical | 4.6% ± 0.7% | - |

Abiotic Degradation Pathways

The primary abiotic degradation pathway for this compound in the environment is through photochemical reactions in the troposphere. These reactions include photolysis and reaction with hydroxyl radicals (OH).

Reaction with OH radicals: The gas-phase reaction with OH radicals is a significant sink for this compound. A study conducted in simulation chambers determined the rate constant for this reaction. This reaction leads to the formation of acetone (B3395972) with a high yield. A study observed an acetone production yield of 106% ± 6% from the reaction of this compound with OH radicals, both in the presence and absence of NOx.

Photolysis: Photolysis, the degradation of a compound by light, is another potential atmospheric removal process for this compound.

The atmospheric lifetime of this compound will be influenced by the concentrations of OH radicals and the intensity of solar radiation.

| Reaction | Rate Constant / Product Yield | Conditions |

|---|---|---|

| This compound + OH | - | - |

| Photolysis of this compound | - | - |

There is currently a lack of available scientific literature and data regarding the hydrolysis and other chemical transformation pathways of this compound in aquatic systems.

Biotic Degradation and Microbial Metabolism in Environmental Systems

This compound is recognized as a bacterial xenobiotic metabolite, indicating that it can be degraded by microorganisms nih.gov. While specific studies detailing the complete aerobic degradation pathway of this compound are limited, research on analogous compounds provides insights into its potential microbial metabolism.

An aerobic bacterium, Mycobacterium sp. strain ELW1, has been shown to utilize 2-methylpropene (isobutylene) as its sole source of carbon and energy . The degradation of 1,2-epoxy-2-methylpropane by this bacterium leads to the accumulation and subsequent degradation of 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate (B1230538) . These metabolites are also found in the aerobic microbial metabolism of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) . This suggests a potential pathway for the aerobic degradation of the structurally related this compound, which could involve oxidation of the aldehyde group to a carboxylic acid, followed by further metabolism.